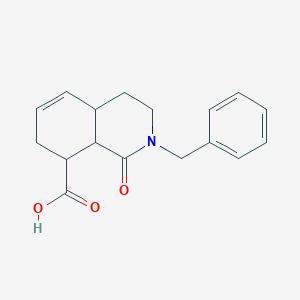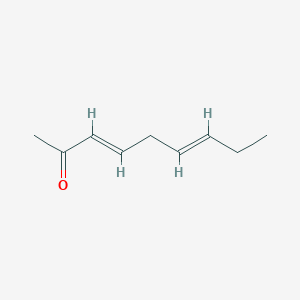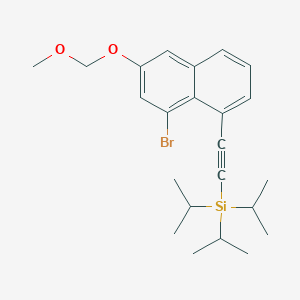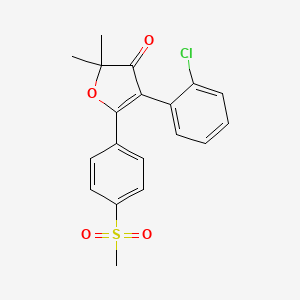![molecular formula C24H25ClO2Si B13971798 Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 129452-86-4](/img/structure/B13971798.png)
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C24H25ClO2Si. It is a derivative of benzoyl chloride, featuring a silyl ether group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- typically involves the reaction of benzoyl chloride with a silyl ether derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form benzoic acid and the corresponding silyl alcohol.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Bases: Such as triethylamine, are used to neutralize the by-products and drive the reaction to completion.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Substituted Benzoyl Derivatives: Formed through substitution reactions.
Benzoic Acid: Formed through hydrolysis.
Silyl Alcohols: Formed as a by-product in hydrolysis reactions.
Aplicaciones Científicas De Investigación
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl groups into molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- involves the formation of reactive intermediates that can interact with various molecular targets. The silyl ether group can be cleaved under specific conditions, releasing the benzoyl chloride moiety, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: The parent compound, used widely in organic synthesis.
Trimethylsilyl Chloride: Another silyl ether derivative with different reactivity.
Diphenylmethylsilyl Chloride: A similar compound with a different silyl group.
Uniqueness
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is unique due to its specific silyl ether group, which imparts distinct reactivity and stability compared to other benzoyl chloride derivatives. This makes it valuable in specialized synthetic applications and research studies.
Propiedades
Número CAS |
129452-86-4 |
|---|---|
Fórmula molecular |
C24H25ClO2Si |
Peso molecular |
409.0 g/mol |
Nombre IUPAC |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]benzoyl chloride |
InChI |
InChI=1S/C24H25ClO2Si/c1-24(2,3)28(20-13-6-4-7-14-20,21-15-8-5-9-16-21)27-18-19-12-10-11-17-22(19)23(25)26/h4-17H,18H2,1-3H3 |
Clave InChI |
KYIVQONPICNRRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


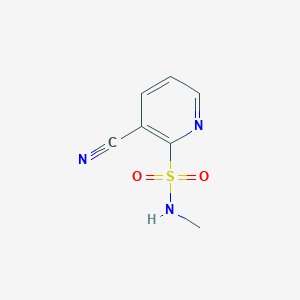
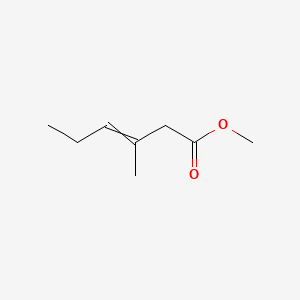
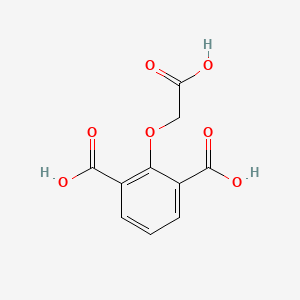
![Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13971737.png)
![Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate](/img/structure/B13971740.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)
